molecular formula C13H15NO B3345257 2-Butanone, 4-(2-methyl-1H-indol-3-yl)- CAS No. 102948-71-0

2-Butanone, 4-(2-methyl-1H-indol-3-yl)-

Cat. No.: B3345257
CAS No.: 102948-71-0
M. Wt: 201.26 g/mol
InChI Key: AEQNFPABZYMPFO-UHFFFAOYSA-N
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Description

2-Butanone, 4-(2-methyl-1H-indol-3-yl)- is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a butanone group attached to an indole ring, which is further substituted with a methyl group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 4-(2-methyl-1H-indol-3-yl)- typically involves the construction of the indole ring followed by the introduction of the butanone group. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring. Subsequent alkylation and acylation steps introduce the butanone group and the methyl substituent.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 4-(2-methyl-1H-indol-3-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

2-Butanone, 4-(2-methyl-1H-indol-3-yl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s indole structure makes it a candidate for studying biological processes and interactions, particularly those involving indole-binding proteins.

    Medicine: Indole derivatives are known for their pharmacological properties, and this compound may be investigated for potential therapeutic applications, such as anticancer or antimicrobial activities.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 2-Butanone, 4-(2-methyl-1H-indol-3-yl)- involves its interaction with specific molecular targets. The indole ring can bind to various receptors or enzymes, influencing biological pathways. For example, it may interact with proteins involved in cell signaling or metabolic processes, leading to changes in cellular activity.

Comparison with Similar Compounds

Similar Compounds

    2-Butanone, 4-(1H-indol-3-yl)-: Similar structure but lacks the methyl group at the second position.

    2-Butanone, 4-(2-methyl-1H-indol-2-yl)-: Similar structure but the methyl group is at a different position on the indole ring.

    2-Butanone, 4-(3-methyl-1H-indol-3-yl)-: Similar structure but the methyl group is at the third position on the indole ring.

Uniqueness

The uniqueness of 2-Butanone, 4-(2-methyl-1H-indol-3-yl)- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the second position of the indole ring can affect the compound’s binding affinity to receptors and its overall pharmacological profile.

Properties

IUPAC Name

4-(2-methyl-1H-indol-3-yl)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-9(15)7-8-11-10(2)14-13-6-4-3-5-12(11)13/h3-6,14H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQNFPABZYMPFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472151
Record name 2-Butanone, 4-(2-methyl-1H-indol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102948-71-0
Record name 2-Butanone, 4-(2-methyl-1H-indol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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